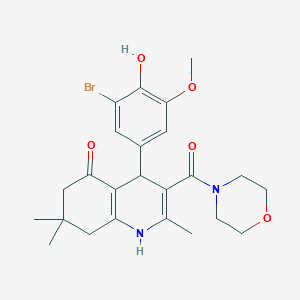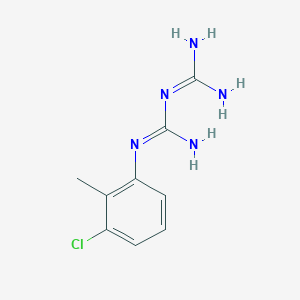
N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide, also known as Chlorantraniliprole, is a novel insecticide that belongs to the anthranilic diamide class of chemicals. It was first discovered and developed by DuPont in the early 2000s and has since been widely used in agriculture and pest control.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamideliprole involves targeting the ryanodine receptors in the insect's muscles, which leads to paralysis and ultimately death. This unique mode of action makes it highly effective against pests that have developed resistance to other insecticides.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamideliprole has been found to have minimal impact on non-target organisms, including humans, mammals, and birds. It is rapidly metabolized and eliminated from the body, which reduces the risk of accumulation and toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamideliprole has several advantages for use in laboratory experiments, including its high potency, low toxicity, and unique mode of action. However, it also has some limitations, including its high cost and limited solubility in water.
Direcciones Futuras
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamideliprole, including:
1. Developing new formulations that improve its solubility and efficacy.
2. Investigating its potential use in combination with other insecticides to enhance its effectiveness and reduce the risk of resistance.
3. Studying its impact on non-target organisms and the environment to ensure its safety and sustainability.
4. Exploring its potential use in new crops and pests to expand its applications and benefits.
In conclusion, N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamideliprole is a highly effective and safe insecticide that has been widely used in agriculture and pest control. Its unique mode of action and low toxicity make it a promising candidate for future research and development.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamideliprole has been extensively studied for its insecticidal properties and has been found to be highly effective against a wide range of pests, including lepidopteran and coleopteran insects. It has been used in various crops, including cotton, corn, and vegetables, to control pests such as armyworms, cutworms, and rootworms.
Propiedades
IUPAC Name |
2-(3-chloro-2-methylphenyl)-1-(diaminomethylidene)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5/c1-5-6(10)3-2-4-7(5)14-9(13)15-8(11)12/h2-4H,1H3,(H6,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAYMJIUZHEBPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=C(N)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)imidodicarbonimidic diamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



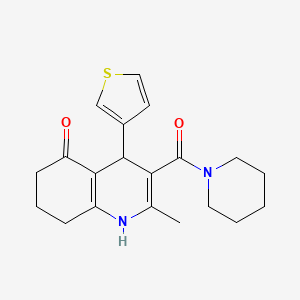
![(3aS*,6aR*)-3-cyclopentyl-5-(2-pyrazinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4071037.png)
![N-[4-({4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4071041.png)
![5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B4071048.png)
![2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4071059.png)
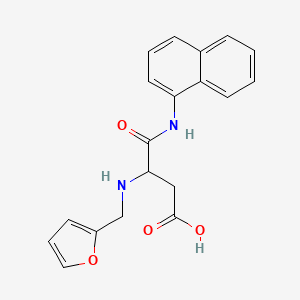
![5,5'-carbonylbis[2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4071069.png)
![2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(sec-butyl)benzamide](/img/structure/B4071074.png)
![N-isopropyl-1'-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4071089.png)
![3,5-bis{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B4071090.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)glycinamide](/img/structure/B4071094.png)
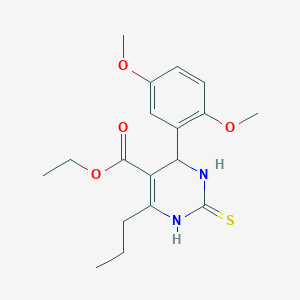
![2-[(4-chlorophenyl)thio]-N-mesitylpropanamide](/img/structure/B4071117.png)
